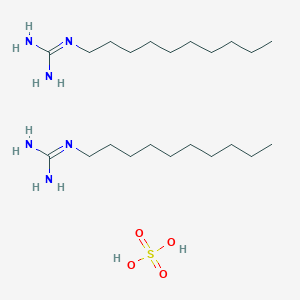
1-Decylguanidinehemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylguanidinehemisulfate is a guanidine derivative characterized by the presence of a decyl group attached to the guanidine moiety. This compound is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylguanidinehemisulfate can be synthesized through the reaction of decylamine with an activated guanidine precursor, such as S-methylisothiourea sulfate. The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Decylguanidinehemisulfate undergoes various chemical reactions, including:
- **Oxid
Properties
Molecular Formula |
C22H52N6O4S |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-decylguanidine;sulfuric acid |
InChI |
InChI=1S/2C11H25N3.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-5(2,3)4/h2*2-10H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
FMALWYPGAYPOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=C(N)N.CCCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















